molecular formula C15H10Cl2N2O2 B1675067 Lonidamine CAS No. 50264-69-2

Lonidamine

Cat. No. B1675067
CAS RN: 50264-69-2
M. Wt: 321.2 g/mol
InChI Key: WDRYRZXSPDWGEB-UHFFFAOYSA-N
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Description

Lonidamine (LND) is a drug that interferes with the energy metabolism of cancer cells, principally inhibiting aerobic glycolytic activity, by its effect on mitochondrially-bound hexokinase (HK) . It was first used as an anti-spermatogenic agent and later found to have anticancer activity .


Synthesis Analysis

Lonidamine was assembled in 42% overall yield by a concise two-pot sequence . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in one-pot hydrogenation reaction .


Molecular Structure Analysis

Lonidamine is an indazole derivative . Its molecular formula is C15H10Cl2N2O2 . The structure of Lonidamine and its derivatives has been studied .


Chemical Reactions Analysis

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase . It has no function on cellular nucleic acids or protein synthesis, whereas it exerts a powerful inhibitory effect on oxygen consumption, aerobic glycolysis, and lactate transport and accumulation of neoplastic cells .


Physical And Chemical Properties Analysis

Lonidamine has a molecular weight of 321.2 g/mol . It was found to get degraded over time under all three stress conditions; acidic, basic, and oxidative .

Scientific Research Applications

Enhancing Radiation Therapy in Prostate Cancer

Lonidamine (LND) has been studied for its potential to enhance radiation toxicity in prostate cancer. Research using human prostate cancer cell lines and a rat tumor model indicated that LND alone exhibits cytotoxic properties and can increase the clonogenic toxicity of radiation. It appears to aid in inhibiting the repair of potentially lethal damage caused by radiation, although its effect in vivo on the Dunning model was limited (Dudak, Lopez, Block, & Lokeshwar, 1996).

Role in Oncogene Expressions and Cofactors

LND is part of a second generation of anticancer agents and has been noted for its ability to impact oncogene expressions and cofactors that contribute to cancer. It has been suggested that LND activates a specialized energy system in cancer cells during the repair phase following exposure to hyperthermia, alkylating agents, and radiations. This action may give LND a target in cancer treatment, particularly in enhancing the disease-free interval and survival in certain tumor types (Silvestrini, 1991).

Apoptotic Efficacy in Combination with Arsenic Trioxide

A study demonstrated that LND, when combined with arsenic trioxide, can induce apoptosis in human leukemia cell lines while maintaining low toxicity in non-tumor cells. This combination leads to mitochondrial dysfunction, the activation of the intrinsic apoptotic pathway, and the generation of reactive oxygen species. The combination of LND with arsenic trioxide was found to potentiate its toxic effects via defensive pathway inhibition and JNK activation (Calviño, Estañ, Simón, Sancho, Boyano-Adánez, de Blas, Bréard, & Aller, 2011).

Potentiation of Radiation Effects in Murine Tumors

LND has been identified as an inhibitor of energy metabolism in tumor cells, which led to studies examining its potential to potentiate the effects of radiation in murine tumors. Experiments suggested that the combination of LND with radiation could enhance the cytotoxic effects of radiation on various murine tumors. The potentiating effects of LND may be attributed to its ability to inhibit repair of potentially lethal damage caused by radiation (Kim, Alfieri, Kim, & Young, 1986).

Selective Inhibitor of Aerobic Glycolysis in Tumor Cells

LND shows a selective action in inhibiting aerobic glycolysis in tumor cells while increasing glycolysis in normal cells. This selective action may be ascribed to its inhibition of mitochondrially bound hexokinase, which is typically absent in normal differentiated cells. This characteristic makes LND a potential candidate for targeting the energy metabolism of tumor cells (Floridi, Paggi, Marcante, Silvestrini, Caputo, & De Martino, 1981).

Safety And Hazards

Lonidamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Lonidamine exhibits selectivity to various tumors, and its adverse effects do not overlap when combined with other chemotherapeutic drugs . Therefore, it may be very promising as a sensitizer of tumors to chemotherapeutic agents and physical therapies . The advance of Lonidamine in combination with chemotherapy and physical therapy over the past several decades, as well as the promising Lonidamine derivative adjudin (ADD), has been summarized .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYRZXSPDWGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020782
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
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Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057]
Record name Lonidamine
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Product Name

Lonidamine

CAS RN

50264-69-2
Record name Lonidamine
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Record name Lonidamine [INN:BAN]
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Record name Lonidamine
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Record name lonidamine
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Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
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Record name LONIDAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,210
Citations
K Nath, L Guo, B Nancolas, DS Nelson… - … et Biophysica Acta (BBA …, 2016 - Elsevier
Lonidamine (LND) was initially introduced as an antispermatogenic agent. It was later found to have anticancer activity sensitizing tumors to chemo-, radio-, and photodynamic-therapy …
Number of citations: 161 www.sciencedirect.com
S Di Cosimo, G Ferretti, P Papaldo… - Drugs of today …, 2003 - europepmc.org
… Lonidamine, a dechlorinate derivative of indazole-3-… Herein we review the current experience on combining lonidamine and … a significant role of lonidamine in modulating anthracycline …
Number of citations: 176 europepmc.org
Y Huang, G Sun, X Sun, F Li, L Zhao, R Zhong, Y Peng - Cancers, 2020 - mdpi.com
Simple Summary The unique characteristics of tumor energy metabolism (highly dependent on aerobic glycolysis, namely, the Warburg effect) make it an interesting and attractive target …
Number of citations: 51 www.mdpi.com
L Guo, AA Shestov, AJ Worth, K Nath… - Journal of Biological …, 2016 - ASBMB
The antitumor agent lonidamine (LND; 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is known to interfere with energy-yielding processes in cancer cells. However, the effect of …
Number of citations: 158 www.jbc.org
A Floridi, MG Paggi, S D'Atri, C De Martino… - Cancer research, 1981 - AACR
… However, Lonidamine evokes an increase in aerobic lactate … tions are strongly inhibited by Lonidamine. Preliminary results (… This paper presents data on the effect of Lonidamine on the …
Number of citations: 240 aacrjournals.org
GS Price, RL Page, JE Riviere, JM Cline… - Cancer chemotherapy …, 1996 - Springer
… The initial purpose of this study was to characterize lonidamine toxicity, … lonidamine and correlate these findings with plasma lonidamine concentrations in dogs receiving oral lonidamine…
Number of citations: 78 link.springer.com
M De Lena, V Lorusso, A Latorre, G Fanizza… - European journal of …, 2001 - Elsevier
A potential way to improve the results obtained with the standard carboplatin/cisplatin (CDDP)-paclitaxel treatment regimen in advanced ovarian cancer is to incorporate a modulating …
Number of citations: 189 www.sciencedirect.com
KW Rosbe, TW Brann, SA Holden, BA Teicher… - Cancer chemotherapy …, 1989 - Springer
… lonidamine for 1 h resulted in greater than additive cell kill, and extending the lonidamine exposure period such that lonidamine … Lonidamine had a moderate effect on the cytotoxicity of …
Number of citations: 77 link.springer.com
A Floridi, MG Paggi, ML Marcante… - Journal of the …, 1981 - academic.oup.com
… Lonidamine was also found to be the most effective indazol-… We now report on the effect of Lonidamine on oxygen … we discuss the possible mechanism of action of Lonidamine. …
Number of citations: 269 academic.oup.com
L Ravagnan, I Marzo, P Costantini, SA Susin… - Oncogene, 1999 - nature.com
… The molecular mode of action of lonidamine, a therapeutic agent employed in cancer chemotherapy, has been elusive. Here we provide evidence that lonidamine (LND) acts on …
Number of citations: 246 www.nature.com

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